molecular formula C19H19N3O2 B11309280 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide

Katalognummer: B11309280
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: RNMKVQPUSVAXBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a phenoxyacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Phenoxyacetamide: The phenoxyacetamide moiety is synthesized by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base.

    Coupling Reaction: Finally, the benzylated pyrazole is coupled with the phenoxyacetamide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, “this compound” may be explored for its potential therapeutic properties. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(2-methylphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” is unique due to the specific positioning of the benzyl group on the pyrazole ring and the presence of the 2-methylphenoxyacetamide moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C19H19N3O2

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-(2-benzylpyrazol-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O2/c1-15-7-5-6-10-17(15)24-14-19(23)21-18-11-12-20-22(18)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,23)

InChI-Schlüssel

RNMKVQPUSVAXBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=NN2CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.